“2-(4-Bromophenyl)quinoline” is a chemical compound with the CAS Number: 24641-31-4. It has a molecular weight of 284.16 and its IUPAC name is 2-(4-bromophenyl)quinoline . It is a solid at room temperature .
The molecular structure of “2-(4-Bromophenyl)quinoline” consists of a quinoline core with a bromophenyl group attached at the 2-position . The exact structure can be represented by the Inchi Code: 1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H .
2-(4-Bromophenyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by its fused aromatic ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The presence of the bromophenyl group enhances its biological activity, making it a subject of various synthetic and biological studies.
The compound is classified under organic compounds with a specific focus on heterocyclic compounds, particularly those containing nitrogen in their ring structure. It is derived from quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The synthesis of 2-(4-Bromophenyl)quinoline typically involves reactions that introduce the bromophenyl substituent onto the quinoline framework.
The synthesis of 2-(4-Bromophenyl)quinoline can be achieved through several methods, including:
The molecular formula for 2-(4-Bromophenyl)quinoline is C15H12BrN. Its structure features:
2-(4-Bromophenyl)quinoline participates in various chemical reactions typical for quinoline derivatives:
The mechanism of action for compounds derived from 2-(4-Bromophenyl)quinoline often involves:
The physical properties are essential for understanding its behavior during synthesis and potential applications in pharmaceuticals.
2-(4-Bromophenyl)quinoline and its derivatives have several important applications:
The 2-(4-bromophenyl)quinoline nucleus has emerged as a privileged structural motif in antimicrobial and anticancer drug design due to its dual targeting capabilities. This scaffold combines the inherent bioactivity of quinoline with enhanced electronic properties conferred by the 4-bromophenyl substituent, enabling precise interactions with biological targets. In antimicrobial applications, derivatives exhibit potent activity against multidrug-resistant Staphylococcus aureus (MIC values: 12.5–62.5 μg/mL) by inhibiting DNA gyrase, with compound 10 demonstrating an IC₅₀ of 8.45 μM against S. aureus gyrase – approximately half the potency of ciprofloxacin (IC₅₀ 3.80 μM) [1]. For anticancer activity, structural hybrids inhibit EGFR tyrosine kinase (TK) with IC₅₀ values as low as 0.08 μM (compound 8b), surpassing reference drugs like erlotinib in cellular assays against MCF-7 and HepG2 lines [5] [10]. The bromine atom enhances target binding through halogen bonding with key residues in the ATP-binding pocket of kinases and the GyrB subunit of bacterial gyrase .
Table 1: Antimicrobial Structure-Activity Relationships of 2-(4-Bromophenyl)quinoline Hybrids
Derivative | Structural Feature | MIC (μg/mL) | Target | Key Interaction |
---|---|---|---|---|
6b | Hydrazine-amide linker | 33.64 | S. aureus gyrase | -7.73 kcal/mol binding score |
10 | Pyrazole hybrid | 8.45 | S. aureus gyrase | Enhanced BBB exclusion |
17e | Oxadiazole-thioaryl | 0.25 | E. coli | 8× neomycin potency |
VII | Benzylidene hydrazine | 50.0 | S. pneumoniae | Topoisomerase IV inhibition |
Quinoline-based therapeutics have evolved from natural antimalarials (quinine, 1820) to synthetic fluoroquinolone antibiotics (nalidixic acid, 1962). The strategic incorporation of bromine at the 4'-position of the 2-phenylquinoline system originated from structure-activity relationship (SAR) studies revealing that para-halogenation enhances microbial membrane penetration and gyrase binding affinity [9]. This modification addressed limitations of early quinolones like norfloxacin, which exhibited reduced activity against Gram-positive pathogens due to efflux pump recognition. Contemporary 2-(4-bromophenyl)quinoline derivatives overcome this by leveraging the bromine's steric and electronic properties to disrupt resistance mechanisms in MRSA and VRE strains . The scaffold's versatility is evidenced by its progression from antimicrobial applications to kinase-targeted anticancer agents, mimicking the trajectory of quinazoline-based EGFR inhibitors like erlotinib [5] [10].
Molecular hybridization of 2-(4-bromophenyl)quinoline exploits synergistic pharmacophoric elements to enhance target affinity and overcome resistance:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1